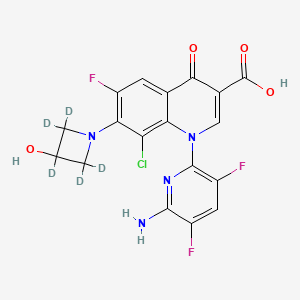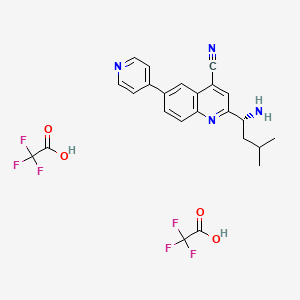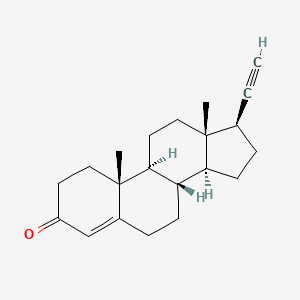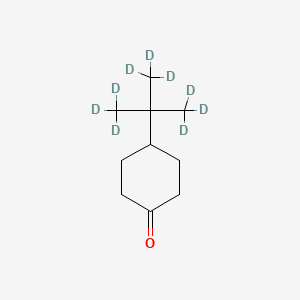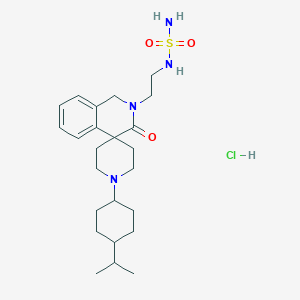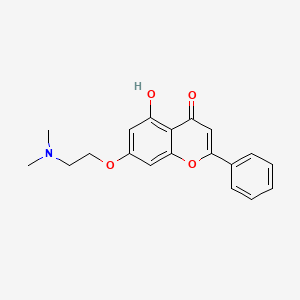
AChE/BuChE-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE/BuChE-IN-1 is a novel compound that has shown significant inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle activation and memory. The inhibition of these enzymes is a promising approach for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Métodos De Preparación
The synthesis of AChE/BuChE-IN-1 involves the combination of flurbiprofen and isoniazide. The reaction conditions typically include the use of solvents and catalysts to facilitate the reaction. The synthetic route involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product . Industrial production methods would likely involve scaling up these reactions using larger reactors and optimizing conditions to maximize yield and purity.
Análisis De Reacciones Químicas
AChE/BuChE-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the replacement of certain functional groups .
Aplicaciones Científicas De Investigación
AChE/BuChE-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of AChE and BuChE, providing insights into the design of new inhibitors. In biology, it is used to investigate the role of these enzymes in various physiological processes. In medicine, it is being explored as a potential treatment for neurodegenerative diseases such as Alzheimer’s disease. In industry, it may be used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of AChE/BuChE-IN-1 involves the inhibition of AChE and BuChE. These enzymes are responsible for the breakdown of acetylcholine, and their inhibition leads to increased levels of acetylcholine in the synaptic cleft. This enhances cholinergic transmission and can improve cognitive function in patients with neurodegenerative diseases. The molecular targets of this compound include the active sites of AChE and BuChE, where it binds and prevents the hydrolysis of acetylcholine .
Comparación Con Compuestos Similares
AChE/BuChE-IN-1 is unique in its dual inhibition of both AChE and BuChE, which sets it apart from other similar compounds that may only inhibit one of these enzymes. Similar compounds include physostigmine and flurbiprofen, which also inhibit AChE and BuChE but with different levels of potency and selectivity. This compound has shown enhanced inhibition activity compared to these compounds, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C19H19NO4 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
7-[2-(dimethylamino)ethoxy]-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H19NO4/c1-20(2)8-9-23-14-10-15(21)19-16(22)12-17(24-18(19)11-14)13-6-4-3-5-7-13/h3-7,10-12,21H,8-9H2,1-2H3 |
Clave InChI |
ASRPVWOICPHCSL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





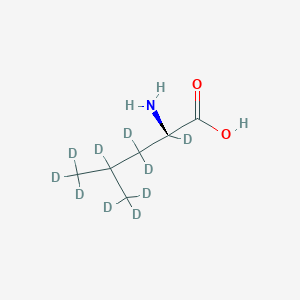
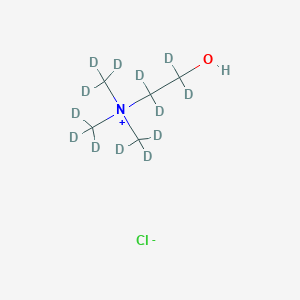
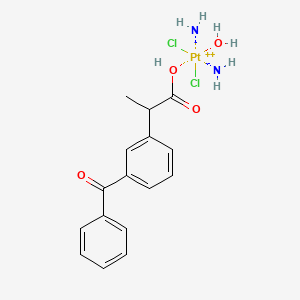

![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
